1-Methyloctahydropyrrolo[3,4-b]pyridine
Overview
Description
1-Methyloctahydropyrrolo[3,4-b]pyridine is an organic compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This compound is a heterocyclic building block, often used in research and industrial applications due to its unique structure, which includes a five-membered ring fused to a six-membered ring .
Preparation Methods
The synthesis of 1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of pyrrolo[3,4-b]pyridine derivatives using hydrogenation techniques . Industrial production methods may involve the use of high-pressure hydrogenation reactors to achieve the desired product in large quantities .
Chemical Reactions Analysis
1-Methyloctahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds .
Scientific Research Applications
1-Methyloctahydropyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Methyloctahydropyrrolo[3,4-b]pyridine can be compared to other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but includes a pyrazole ring instead of a pyrrolidine ring.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.
The uniqueness of this compound lies in its specific ring fusion and the presence of both secondary and tertiary amines, which contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUVOZDWSAEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567795 | |
Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-18-1 | |
Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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